An In-depth Technical Guide to Tert-butyl 2-(isopropylamino)ethylcarbamate
An In-depth Technical Guide to Tert-butyl 2-(isopropylamino)ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of tert-butyl 2-(isopropylamino)ethylcarbamate, a versatile bifunctional molecule with significant potential in synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. This document delves into its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis, explores its reactivity and potential applications, and outlines essential safety and handling procedures.
Introduction: A Molecule of Strategic Importance
Tert-butyl 2-(isopropylamino)ethylcarbamate, also known by its IUPAC name tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate, is a diamine derivative featuring differential protection of its two nitrogen atoms. One amine is protected as a tert-butoxycarbonyl (Boc) carbamate, a group renowned for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The other nitrogen is part of a secondary isopropylamine, which retains its nucleophilicity. This structural arrangement makes it a valuable building block for the sequential introduction of different functionalities, a common strategy in the synthesis of complex target molecules in drug discovery. The carbamate moiety itself is a recognized pharmacophore and structural motif in numerous therapeutic agents, further enhancing the potential utility of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. The following tables summarize the key properties of tert-butyl 2-(isopropylamino)ethylcarbamate.
Table 1: Chemical Identity
| Identifier | Value |
| CAS Number | 320580-88-9 |
| IUPAC Name | tert-butyl N-[2-(propan-2-ylamino)ethyl]carbamate |
| Molecular Formula | C₁₀H₂₂N₂O₂ |
| Molecular Weight | 202.29 g/mol [1] |
| Canonical SMILES | CC(C)NCCN(C(=O)OC(C)(C)C) |
| InChI Key | KQKFEZDHBCMHMF-UHFFFAOYSA-N[2] |
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Solid | [2] |
| Boiling Point | 289 °C | |
| Density | 0.940 g/cm³ | |
| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. Low solubility is expected in water and non-polar solvents like hexanes. | |
| Storage Temperature | 2-8°C, protected from light | [3] |
Synthesis and Mechanism
The most logical and efficient synthetic route to tert-butyl 2-(isopropylamino)ethylcarbamate is a two-step process commencing with the mono-Boc protection of ethylenediamine, followed by reductive amination with acetone.
Step 1: Synthesis of the Precursor, Tert-butyl (2-aminoethyl)carbamate
The initial step involves the selective protection of one of the primary amino groups of ethylenediamine with a tert-butoxycarbonyl (Boc) group. Utilizing a large excess of the diamine relative to the Boc-anhydride is a common strategy to favor mono-protection.
Experimental Protocol: Synthesis of Tert-butyl (2-aminoethyl)carbamate
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Materials: Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), dioxane, water, magnesium oxide.
-
Procedure:
-
In a well-ventilated fume hood, a mixture of ethylenediamine (large excess, e.g., 10 equivalents), dioxane, water, and magnesium oxide is stirred vigorously at room temperature in a round-bottom flask under an inert atmosphere (e.g., argon).
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A solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane is added dropwise to the stirring mixture over 20-30 minutes.
-
The reaction mixture is stirred at room temperature for 16-24 hours.
-
Upon completion, the mixture is filtered to remove any solids.
-
The filtrate is concentrated under reduced pressure to remove the dioxane.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate as an oil, which can be further purified by vacuum distillation if necessary.[4]
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Step 2: Reductive Amination to Yield Tert-butyl 2-(isopropylamino)ethylcarbamate
The second step involves the reaction of the free primary amine of tert-butyl (2-aminoethyl)carbamate with acetone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.
Experimental Protocol: Synthesis of Tert-butyl 2-(isopropylamino)ethylcarbamate
-
Materials: Tert-butyl (2-aminoethyl)carbamate, acetone, dichloromethane (anhydrous), sodium triacetoxyborohydride, saturated aqueous sodium bicarbonate solution, brine.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl (2-aminoethyl)carbamate (1.0 equivalent) in anhydrous dichloromethane.
-
Add acetone (1.0-1.2 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
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Carefully add sodium triacetoxyborohydride (1.3-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS), which may take several hours to overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by silica gel column chromatography.
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Causality Behind Experimental Choices
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Excess Ethylenediamine: The use of a large excess of ethylenediamine in the first step statistically favors the reaction of one molecule of Boc₂O with one molecule of the diamine, minimizing the formation of the di-protected byproduct.
-
Anhydrous Conditions: The reductive amination step is sensitive to water, which can hydrolyze the imine intermediate and react with the reducing agent. Therefore, the use of an anhydrous solvent is crucial for optimal yield.
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Mild Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride because it is less likely to reduce the carbonyl group of acetone directly and is more selective for the iminium ion intermediate.
Spectroscopic Characterization (Predicted)
While experimental spectra for tert-butyl 2-(isopropylamino)ethylcarbamate are not widely available in the public domain, its spectral properties can be reliably predicted based on its structure and data from analogous compounds.
Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~5.0 | br s | 1H | -NH- (carbamate) | Broad singlet characteristic of a carbamate N-H proton. |
| ~3.2 | q | 2H | -CH₂-NH-Boc | Triplet or quartet due to coupling with the adjacent methylene group. |
| ~2.8 | t | 2H | -CH₂-NH-isopropyl | Triplet due to coupling with the adjacent methylene group. |
| ~2.7 | septet | 1H | -CH-(CH₃)₂ | Septet due to coupling with the six equivalent methyl protons. |
| ~1.45 | s | 9H | -C(CH₃)₃ | A sharp singlet characteristic of the tert-butyl group of the Boc protecting group. |
| ~1.05 | d | 6H | -CH(CH₃)₂ | Doublet due to coupling with the methine proton. |
| ~1.5-2.0 | br s | 1H | -NH- (isopropyl) | Broad singlet for the secondary amine proton. |
Table 4: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~156 | C=O (carbamate) | Typical chemical shift for a carbamate carbonyl carbon. |
| ~79 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~49 | -CH-(CH₃)₂ | Methine carbon of the isopropyl group. |
| ~48 | -CH₂-NH-isopropyl | Methylene carbon adjacent to the isopropylamine. |
| ~41 | -CH₂-NH-Boc | Methylene carbon adjacent to the carbamate. |
| ~28.5 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
| ~22.5 | -CH(CH₃)₂ | Methyl carbons of the isopropyl group. |
Table 5: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Justification |
| ~3350 | N-H stretch (carbamate) | Characteristic stretching vibration for the N-H bond of the carbamate. |
| ~3300 | N-H stretch (secondary amine) | Stretching vibration for the N-H bond of the secondary amine. |
| ~2970-2850 | C-H stretch (aliphatic) | Stretching vibrations of the various C-H bonds in the molecule. |
| ~1690 | C=O stretch (carbamate) | Strong absorption characteristic of the carbonyl group in the carbamate. |
| ~1520 | N-H bend (carbamate) | Bending vibration associated with the carbamate N-H bond. |
| ~1170 | C-O stretch (carbamate) | Stretching vibration of the C-O bond in the carbamate. |
Mass Spectrometry
In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected protonated molecule [M+H]⁺ would have an m/z of 203.18.
Reactivity and Applications in Drug Development
The synthetic utility of tert-butyl 2-(isopropylamino)ethylcarbamate lies in the orthogonal reactivity of its two nitrogen centers.
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N-Boc Deprotection: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or HCl in an organic solvent) to reveal a primary amine, which can then undergo further reactions such as acylation, alkylation, or sulfonylation.
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Secondary Amine Reactivity: The secondary isopropylamine is a good nucleophile and can participate in reactions such as alkylation, acylation, and reductive amination with other carbonyl compounds.
This differential reactivity makes it an attractive building block for the synthesis of libraries of compounds for high-throughput screening in drug discovery. The ethylenediamine scaffold is a common feature in many biologically active molecules, and the ability to selectively functionalize both ends of this scaffold allows for the systematic exploration of structure-activity relationships.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable.
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Hazard Identification: Tert-butyl 2-(isopropylamino)ethylcarbamate is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Precautionary Measures:
-
First Aid:
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If on skin: Wash with plenty of soap and water.[5]
-
If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If you feel unwell, call a poison center or doctor.[5]
-
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[5]
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Chemical structure of tert-butyl 2-(isopropylamino)ethylcarbamate.
Caption: Synthetic workflow for tert-butyl 2-(isopropylamino)ethylcarbamate.
Conclusion
Tert-butyl 2-(isopropylamino)ethylcarbamate is a strategically designed synthetic intermediate offering a valuable combination of a stable protecting group and a reactive secondary amine on an ethylenediamine scaffold. Its predictable reactivity and the importance of its structural motifs in medicinal chemistry make it a powerful tool for the synthesis of novel compounds with therapeutic potential. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this versatile molecule in their drug discovery and development endeavors.
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